7-Butyloxepan-2-one

Catalog No.
S564398
CAS No.
5579-78-2
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Butyloxepan-2-one

CAS Number

5579-78-2

Product Name

7-Butyloxepan-2-one

IUPAC Name

7-butyloxepan-2-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-6-9-7-4-5-8-10(11)12-9/h9H,2-8H2,1H3

InChI Key

YKVIWISPFDZYOW-UHFFFAOYSA-N

SMILES

CCCCC1CCCCC(=O)O1

Synonyms

epsilon-decalactone

Canonical SMILES

CCCCC1CCCCC(=O)O1

Chemical Properties and Sources:

7-Butyloxepan-2-one, also known as 6-decanolide, is a colorless to pale yellow liquid with a characteristic coconut-like odor []. It belongs to a class of organic compounds called lactones, specifically a cyclic ester with a ten-membered ring []. 6-Decanolide is naturally found in various fruits and dairy products, including milk, cheese, coconut, and some fruits like strawberries and pineapples [, ].

Applications in Food Science Research:

  • Flavoring agent: Due to its pleasant coconut aroma, 6-decanolide is used as a flavoring agent in various food products like candies, ice cream, baked goods, and beverages [, ]. Research has explored its interaction with other flavoring compounds and its influence on overall taste perception [, ].
  • Food spoilage detection: Studies have investigated the potential of 6-decanolide as a marker for food spoilage. As certain microorganisms degrade fats in food, they can release 6-decanolide, indicating the presence of spoilage and potential health risks [].

Applications in Biological Research:

  • Antimicrobial and antifungal activity: Research suggests that 6-decanolide may possess antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, although the exact mechanisms of action are still under investigation [, ].
  • Antioxidant activity: Some studies have explored the potential antioxidant properties of 6-decanolide. However, further research is needed to fully understand its effectiveness and the underlying mechanisms.

7-Butyloxepan-2-one, also known as 7-butyloxepan-2-one or 2-oxepanone, 7-butyl-, is a cyclic compound with the molecular formula C₁₀H₁₈O₂. It is classified as a lactone, which is a cyclic ester formed from the condensation of an alcohol and an acid. The structure of 7-butyloxepan-2-one features a butyl group attached to the seventh carbon of the oxepanone ring, making it distinct among similar compounds. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science .

There is no known mechanism of action described for 7-Butyloxepan-2-one in biological systems or its interaction with other compounds [, ].

  • Due to the lack of information, no safety concerns or hazards are documented for 7-Butyloxepan-2-one.
Typical of lactones. Key reactions include:

  • Hydrolysis: The compound can be hydrolyzed in the presence of water to regenerate the corresponding acid and alcohol.
  • Oxidation: It can be oxidized to form various products, including carboxylic acids, depending on the reaction conditions .
  • Reduction: The ketone functionality can be reduced to form alcohols.

These reactions are significant for synthetic applications and modifications of the compound.

Synthesis of 7-butyloxepan-2-one can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate linear precursors, cyclization can occur under acidic or basic conditions to form the lactone.
  • Esterification: The reaction between butyric acid and a suitable alcohol under specific conditions may yield 7-butyloxepan-2-one.
  • Ring-opening Reactions: In some cases, ring-opening reactions of related lactones followed by functionalization could lead to the formation of this compound .

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

7-Butyloxepan-2-one has potential applications in several areas:

  • Fragrance Industry: Due to its pleasant odor profile, it may be used as a fragrance component in perfumes and personal care products.
  • Food Industry: Its flavoring properties could make it suitable for use in food products.
  • Pharmaceuticals: As a precursor or intermediate in drug synthesis, it may contribute to developing new therapeutic agents .

Several compounds share structural similarities with 7-butyloxepan-2-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-OctanolactoneC₈H₁₄O₂Smaller ring size; used in flavoring agents
Epsilon-DecalactoneC₁₀H₁₈O₂Similar structure; used in fragrances
CaprolactoneC₆H₁₂O₂Shorter chain; widely used in polymer production
ButyrolactoneC₄H₈O₂Lower molecular weight; used as a solvent

7-Butyloxepan-2-one stands out due to its specific butyl substitution on the oxepanone ring, which may impart unique properties compared to these similar compounds.

Physical Description

colourless to pale yellow liquid

XLogP3

2.8

Density

0.976

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 126 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5579-78-2

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Oxepanone, 7-butyl-: ACTIVE

Dates

Modify: 2023-08-15

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